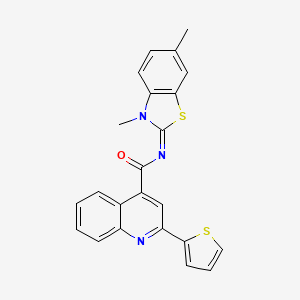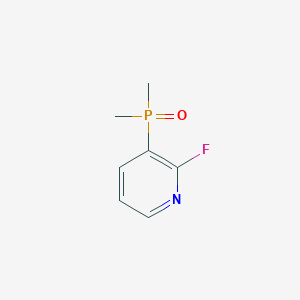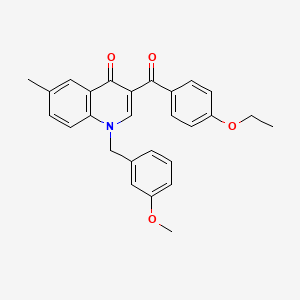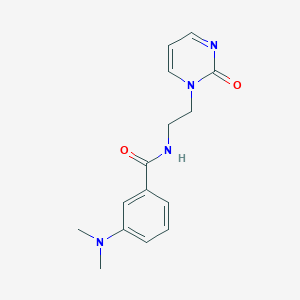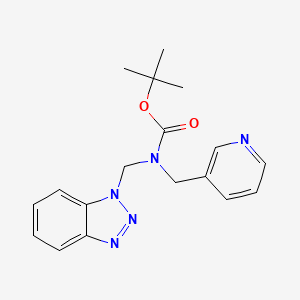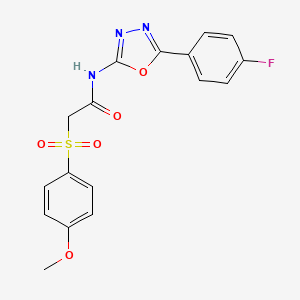
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is a complex organic compound that contains several functional groups and structural features that are common in medicinal chemistry. It has a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This ring is attached to a fluorophenyl group (a phenyl ring with a fluorine atom) and a methoxyphenylsulfonyl group (a phenyl ring with a methoxy group and a sulfonyl group). The presence of these groups suggests that this compound could have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,3,4-oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid or an acyl chloride and a hydrazine . The fluorophenyl and methoxyphenylsulfonyl groups could be introduced through substitution reactions, using appropriate fluorophenyl and methoxyphenylsulfonyl reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the fluorophenyl group, and the methoxyphenylsulfonyl group. These groups would likely confer distinct chemical properties to the molecule, influencing its reactivity and interactions with other molecules. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this part of the molecule polar. The methoxy group in the methoxyphenylsulfonyl group could provide some steric bulk, potentially influencing the compound’s conformation and how it fits into binding sites in biological targets .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, under acidic conditions, the 1,3,4-oxadiazole ring could potentially be hydrolyzed to yield a carboxylic acid and a hydrazine . The fluorine atom in the fluorophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction, if a suitable nucleophile and conditions were present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s polarity and potentially its solubility in polar solvents. The methoxy group could contribute to the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .Mecanismo De Acción
The mechanism of action of this compound would depend on its biological target. Given its structural features, it could potentially interact with a variety of targets. For example, the 1,3,4-oxadiazole ring is a common feature in many drugs and is known to interact with a variety of biological targets, including enzymes and receptors . The fluorophenyl and methoxyphenylsulfonyl groups could also contribute to the compound’s biological activity, by forming interactions with amino acid residues in the target protein .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S/c1-25-13-6-8-14(9-7-13)27(23,24)10-15(22)19-17-21-20-16(26-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCBRLQGORIFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

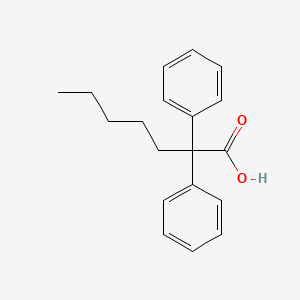
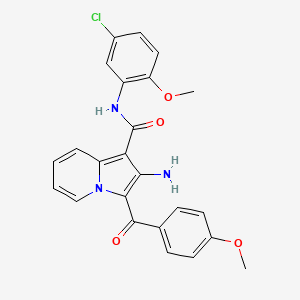
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B2387598.png)

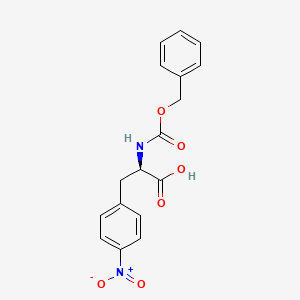
![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)
![9-(2-ethoxyethyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2387604.png)
